molecular formula C11H12N2O3 B2959471 N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide CAS No. 1234809-42-7

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2959471
CAS No.: 1234809-42-7
M. Wt: 220.228
InChI Key: HAORJCKSBIHSID-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound that features both furan and oxazole rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide typically involves the formation of the furan and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be synthesized via the bioreduction of 1-(furan-2-yl)propan-1-one using biocatalysts like Lactobacillus paracasei . The oxazole ring can be formed through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted furans and oxazoles.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-yl)propan-1-yl]-1,2-oxazole-5-carboxamide
  • N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide
  • N-[1-(furan-2-yl)propan-2-yl]-1,3-oxazole-5-carboxamide

Uniqueness

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8(7-9-3-2-6-15-9)13-11(14)10-4-5-12-16-10/h2-6,8H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAORJCKSBIHSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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